p-Tolyl isobutyrate

Catalog No.
S1513435
CAS No.
103-93-5
M.F
C11H14O2
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Tolyl isobutyrate

CAS Number

103-93-5

Product Name

p-Tolyl isobutyrate

IUPAC Name

(4-methylphenyl) 2-methylpropanoate

Molecular Formula

C11H14O2

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C11H14O2/c1-8(2)11(12)13-10-6-4-9(3)5-7-10/h4-8H,1-3H3

InChI Key

UPPSFGGDKACIKP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)C(C)C

solubility

insoluble in water; soluble in oils
miscible (in ethanol)

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C(C)C

The exact mass of the compound p-Tolyl isobutyrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in oilsmiscible (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

p-Tolyl isobutyrate (CAS 103-93-5), also known as 4-methylphenyl 2-methylpropanoate, is a highly valued aromatic ester utilized primarily in the flavor and fragrance industry and as a specialized synthetic intermediate [1]. Characterized by its distinct floral, animalic, and fruity odor profile, this compound is synthesized via the esterification of p-cresol with isobutyric acid. From a procurement standpoint, its critical baseline properties include a boiling point of 237°C, insolubility in water, and high solubility in organic solvents and fixed oils[2]. Unlike generic aliphatic esters, its phenolic ester backbone combined with a branched acyl chain offers a unique balance of controlled volatility, high lipophilicity, and chemical stability, making it a premium choice for demanding formulation environments where longevity and structural integrity are paramount.

Substituting p-Tolyl isobutyrate with simpler analogs, such as p-Tolyl acetate or straight-chain p-Tolyl butyrate, frequently compromises both formulation stability and olfactory performance [1]. While p-Tolyl acetate provides a similar initial floral-animalic impact, its significantly higher vapor pressure leads to rapid volatilization, failing to provide the necessary base-note fixation required in high-end perfumery [2]. Furthermore, straight-chain esters lack the steric hindrance provided by the isobutyrate's alpha-methyl branching, rendering them far more susceptible to alkaline hydrolysis. In aqueous or high-pH environments, such as soaps and detergents, this generic substitution accelerates ester cleavage, prematurely releasing free p-cresol, which degrades the product's odor profile and drastically shortens shelf life.

Vapor Pressure and Fixative Performance

In formulation environments requiring long-lasting scent profiles, volatility is a critical metric. p-Tolyl isobutyrate exhibits a highly stable vapor pressure of approximately 0.04 mmHg at 20°C [1]. In stark contrast, its closest analog, p-Tolyl acetate, has a vapor pressure ranging from 1.095 to 1.46 mmHg at the same temperature [2]. This represents a greater than 25-fold reduction in volatility for the isobutyrate.

Evidence DimensionVapor Pressure at 20°C
Target Compound Data0.04 mmHg
Comparator Or Baselinep-Tolyl acetate (1.095 - 1.46 mmHg)
Quantified Difference>25x lower volatility
ConditionsStandard atmospheric conditions (20°C)

The drastically lower volatility ensures that p-Tolyl isobutyrate functions as an effective fixative, preventing premature top-note flash-off and prolonging the retention of floral accords.

Lipophilicity and Phase Partitioning (Log P)

For emulsions and wash-off products, the partition coefficient dictates how well an ingredient adheres to target surfaces. p-Tolyl isobutyrate possesses an estimated Log P of 2.94 [1]. Conversely, p-Tolyl acetate has a significantly lower Log P of approximately 2.11 [2]. This 0.83 log unit difference indicates that the isobutyrate is nearly seven times more lipophilic than the acetate.

Evidence DimensionOctanol-water partition coefficient (Log P)
Target Compound Data2.94
Comparator Or Baselinep-Tolyl acetate (2.11)
Quantified Difference~0.83 log unit increase (~7x more lipophilic)
ConditionsStandard Log P estimation models (o/w)

Higher lipophilicity drives superior partitioning into the oil phase of emulsions and dramatically enhances substantivity on skin and fabrics in wash-off applications.

Steric Hindrance and Hydrolytic Stability

Ester stability in high-pH environments is heavily dependent on the steric environment of the carbonyl carbon. The branched alpha-methyl structure of the isobutyrate moiety in p-Tolyl isobutyrate physically shields the ester bond from nucleophilic attack by hydroxide ions [1]. In contrast, straight-chain esters like p-Tolyl acetate or p-Tolyl butyrate lack this steric bulk, resulting in significantly faster hydrolysis rates in alkaline media.

Evidence DimensionResistance to alkaline hydrolysis
Target Compound DataHigh stability (branched alpha-carbon)
Comparator Or BaselineStraight-chain acetates/butyrates (low stability)
Quantified DifferenceSignificant reduction in hydrolysis rate constant
ConditionsAqueous alkaline formulations (e.g., pH > 9)

This structural shielding prevents premature degradation and the release of off-putting free p-cresol, ensuring a stable shelf life in soaps and heavy-duty detergents.

Fine Fragrance and Perfumery Fixation

Due to its exceptionally low vapor pressure (0.04 mmHg), p-Tolyl isobutyrate is the ideal choice for anchoring volatile floral and animalic accords (such as narcissus and ylang-ylang) in luxury perfumes. It acts as a superior fixative compared to acetates, preventing premature flash-off and ensuring a linear scent profile over time [1].

Alkaline Cosmetic and Soap Formulation

Leveraged for its sterically hindered ester bond, p-Tolyl isobutyrate provides superior shelf-life in high-pH environments like bar soaps and heavy-duty detergents. It resists alkaline hydrolysis far better than straight-chain analogs, preventing the degradation of the fragrance and the off-gassing of free p-cresol [1].

Wash-Off Emulsions and Fabric Care

Its high lipophilicity (Log P ~2.94) ensures maximum substantivity and deposition onto skin or textiles from aqueous washes. This makes it a highly efficient procurement choice for fabric softeners and wash-off cosmetics, where lower-molecular-weight esters would be lost in the aqueous phase [1].

Physical Description

Colourless liquid, fruity odou

XLogP3

2.9

Density

d25 1.01
0.990-0.997

UNII

8H719PT14T

Other CAS

103-93-5

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Propanoic acid, 2-methyl-, 4-methylphenyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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